Benzyl N-(2-amino-2-phenylethyl)carbamate
Overview
Description
Benzyl N-(2-amino-2-phenylethyl)carbamate is an organic compound that contains benzyl and (2-amino-2-phenylethyl) groups in its chemical structure.
Mechanism of Action
Target of Action
Benzyl N-(2-amino-2-phenylethyl)carbamate is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . The primary targets of this compound are therefore amines in peptide synthesis.
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It can be installed and removed under relatively mild conditions . The nitrogen of a carbamate is relatively non-nucleophilic, which allows it to protect the amine during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide bond .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a protecting group in peptide synthesis . Its ADME properties are influenced by the conditions under which it is installed and removed. For instance, it can be removed with strong acid or heat .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct structure . By protecting the amine group during synthesis, it ensures that the peptide bond is formed correctly, leading to the production of the desired peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its removal can be facilitated by the presence of strong acid or heat . Furthermore, its efficacy and stability can be affected by the conditions under which the peptide synthesis takes place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2-amino-2-phenylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-amino-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-(2-amino-2-phenylethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Phenylethyl carbamate
- N-methyl carbamate
Comparison
Benzyl N-(2-amino-2-phenylethyl)carbamate is unique due to the presence of both benzyl and (2-amino-2-phenylethyl) groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of study in fields such as chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
benzyl N-(2-amino-2-phenylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGWXRXVMOOPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597406 | |
Record name | Benzyl (2-amino-2-phenylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041261-05-5 | |
Record name | Benzyl (2-amino-2-phenylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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